Bromo(2-methoxybutyl)mercury
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Overview
Description
Bromo(2-methoxybutyl)mercury is an organomercury compound characterized by the presence of a bromine atom, a methoxy group, and a butyl chain attached to a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-methoxybutyl)mercury typically involves the reaction of 2-methoxybutyl bromide with a mercury salt, such as mercuric chloride (HgCl2). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
2-Methoxybutyl bromide+HgCl2→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Bromo(2-methoxybutyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products:
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Corresponding substituted mercury compounds, such as hydroxylmercury or aminomercury derivatives.
Scientific Research Applications
Bromo(2-methoxybutyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bromo(2-methoxybutyl)mercury involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparison with Similar Compounds
Methylmercury (MeHg): Another organomercury compound with a methyl group instead of a methoxybutyl group.
Ethylmercury (EtHg): Similar to methylmercury but with an ethyl group.
Phenylmercury (PhHg): Contains a phenyl group attached to mercury.
Comparison: Bromo(2-methoxybutyl)mercury is unique due to its specific functional groups, which confer different chemical reactivity and biological interactions compared to other organomercury compounds. Its methoxybutyl group provides distinct steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
Properties
CAS No. |
7256-22-6 |
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Molecular Formula |
C5H11BrHgO |
Molecular Weight |
367.64 g/mol |
IUPAC Name |
bromo(2-methoxybutyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-4-5(2)6-3;;/h5H,2,4H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
HWSIKRZQPBHPBO-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C[Hg]Br)OC |
Origin of Product |
United States |
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